REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[C:11](I)=[CH:10][C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:8][C:7]=1[C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:2][CH2:3][CH3:4].C([Li])(C)(C)C.[B:26](OC)([O:29]C)[O:27]C>COCCOC>[CH2:1]([O:5][C:6]1[C:7]([C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:8][C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:10][C:11]=1[B:26]([OH:29])[OH:27])[CH2:2][CH2:3][CH3:4]
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Name
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2-Butoxy-1,5-di-tert-butyl-3-iodo-benzene
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Quantity
|
3.88 g
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Type
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reactant
|
Smiles
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C(CCC)OC1=C(C=C(C=C1I)C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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COCCOC
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Name
|
|
Quantity
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14.7 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)[Li]
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Name
|
|
Quantity
|
5.7 mL
|
Type
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reactant
|
Smiles
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B(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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-75 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at −72° C. for 45 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction was kept cold for 1 h
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
the bath was removed
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Type
|
TEMPERATURE
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Details
|
to warm to room temperature over 24 h
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Duration
|
24 h
|
Type
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ADDITION
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Details
|
It was treated with 1N hydrochloric acid (35 mL)
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Type
|
STIRRING
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Details
|
stirred for 30 min
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Duration
|
30 min
|
Type
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ADDITION
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Details
|
The reaction was then diluted with water (200 mL)
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Type
|
EXTRACTION
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Details
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extracted with ethyl acetate (150 mL, 2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with bicarbonate solution (100 mL), water (150 mL), brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |